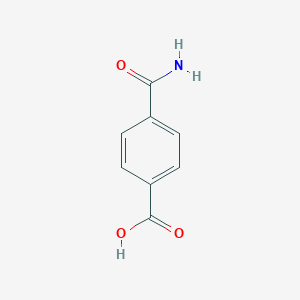

4-Carbamoylbenzoic acid

Overview

Description

4-carbamoylbenzoic acid is a dicarboxylic acid monoamide resulting from the formal condensation of one of the carboxy groups of terephthalic acid with ammonia. It is a carbamoylbenzoic acid and a dicarboxylic acid monoamide. It derives from a terephthalic acid.

Mechanism of Action

Terephthalic acid monoamide, also known as 4-Carbamoylbenzoic acid, is a chemical compound with the formula C8H7NO3 . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biochemical Pathways

Terephthalic acid monoamide may be involved in the degradation of polyethylene terephthalate (PET), a common plastic . Enzymes from certain microbial species can degrade PET into terephthalic acid, which can then be further broken down . .

Pharmacokinetics

Terephthalic acid monoamide has high gastrointestinal absorption, indicating that it can be readily absorbed into the body when ingested . Its water solubility ranges from 0.378 mg/ml to 7.34 mg/ml, indicating that it can dissolve in bodily fluids .

Result of Action

Given its potential role in pet degradation, it may contribute to the breakdown of this plastic in the environment .

Action Environment

The action, efficacy, and stability of Terephthalic acid monoamide can be influenced by various environmental factors. For instance, its solubility can affect its distribution in the environment and its availability to interact with its targets . Additionally, its stability under different environmental conditions can influence its longevity and potential effects.

Biochemical Analysis

Biochemical Properties

Terephthalic acid monoamide is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found that Terephthalic acid monoamide can be utilized by a microbial consortium in the first 48 hours of exposure

Cellular Effects

The effects of Terephthalic acid monoamide on various types of cells and cellular processes are complex and multifaceted. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Terephthalic acid monoamide can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Metabolic Pathways

Terephthalic acid monoamide is involved in certain metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . For example, Terephthalic acid monoamide is converted into protocatechuic acid via a pathway encoded by the tphABC operon .

Transport and Distribution

It is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biological Activity

4-Carbamoylbenzoic acid (C₈H₇NO₃) is an aromatic compound that features a carbamoyl group attached to a benzoic acid structure. This compound has garnered attention in medicinal chemistry and environmental science due to its diverse biological activities, including antitumor, antifilarial, and potential applications in wastewater treatment. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor properties. For example, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a derivative of this compound, has shown promising results in inhibiting the proliferation of leukemia L1210 cells. The mechanism behind this activity is primarily attributed to the compound's ability to block mitosis, leading to cytotoxic effects on cancer cells.

Antifilarial Activity

In addition to its antitumor effects, this compound derivatives have been evaluated for their antifilarial properties. Studies have demonstrated in vivo activity against adult worms of Acanthocheilonema viteae, suggesting a potential therapeutic application in treating filarial infections.

Hypoglycemic Effects

Certain N-substituted derivatives of carbamoylbenzoic acids have exhibited hypoglycemic activity. Notably, enantiomers of 4-N-[1-(5-Fluoro-2-methoxyphenyl)ethyl]carbamoylmethylbenzoic acid were found to significantly lower blood glucose levels, indicating potential interactions with receptors similar to those targeted by sulfonylureas.

Wastewater Treatment

This compound has also been studied for its role in modifying biopolymers like chitosan. Research indicates that chitosan modified with carbamoylbenzoic acids can act as effective coagulant-flocculant agents for removing metals from wastewater. This highlights the compound's utility in environmental applications, particularly in water treatment processes .

Case Studies

-

Antitumor Efficacy : A study conducted on the effects of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate showed a significant reduction in cell viability in leukemia L1210 cell lines when treated with varying concentrations of the compound.

Concentration (µM) Cell Viability (%) 10 30 25 15 50 5 -

Hypoglycemic Activity : A comparative study on the hypoglycemic effects of different enantiomers revealed that the (S) enantiomer was equipotent with known hypoglycemic agents.

Compound IC50 (µM) (S)-4-N-[1-(5-Fluoro-2-methoxyphenyl)ethyl]carbamoylmethylbenzoic acid 15 Glibenclamide 14

Scientific Research Applications

Pharmaceutical Applications

4-Carbamoylbenzoic acid has shown potential as a precursor for developing pharmaceutical compounds. Studies indicate that derivatives of carbamoylbenzoic acids possess anti-inflammatory, immunomodulatory, and antitumor properties. For instance, compounds derived from this compound have been investigated for their ability to stimulate bone morphogenetic protein (BMP) signaling pathways, which are crucial in bone formation .

Environmental Science

The compound has been utilized in environmental applications, particularly in wastewater treatment. Modified chitosan incorporating this compound has demonstrated effectiveness as a coagulant-flocculant agent for metal removal from contaminated water sources. This application highlights its potential to address environmental pollution issues .

Analytical Chemistry

Research has focused on the interaction of this compound with metal ions, revealing its ability to form stable complexes. Such properties are beneficial for analytical techniques used in environmental monitoring and metal ion detection .

Case Study 1: Antiviral Activity

A series of sulfonamidobenzoic acid derivatives were synthesized based on modifications of this compound. These compounds exhibited significant antiviral activity against Coxsackievirus B3, suggesting their potential as therapeutic agents against viral infections .

Case Study 2: Fluorescent Metal Receptors

Research involving fluorescent metal receptors based on 4,4'-carbonyl bis(carbamoylbenzoic acid) analogues demonstrated their utility in detecting metal ions through fluorescence changes. This application is particularly relevant in developing sensors for environmental monitoring .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory and antitumor properties | Induces BMP signaling; potential drug leads |

| Environmental Science | Wastewater treatment using modified chitosan | Effective metal removal agent |

| Analytical Chemistry | Metal ion complex formation | Useful in environmental monitoring techniques |

| Fluorescent Sensors | Detection of metal ions through fluorescence | Significant changes observed with target metals |

Chemical Reactions Analysis

Coordination with Metal Ions

4-CBA acts as a monotopic ligand, coordinating metal ions through its amide carbonyl and carboxylate groups. In studies with Ca²⁺, NMR spectral changes (e.g., signal broadening at δ 8.30 ppm) confirm metal binding, which rigidifies the molecule and alters relaxation times of adjacent hydrogens . This coordination behavior is critical for applications in fluorescent metal receptors, where derivatives with naphthalene fluorophores show enhanced sensing capabilities .

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group undergoes typical nucleophilic substitutions:

Regioselectivity in amide formation is influenced by solvent polarity. Nonprotic solvents (e.g., THF) favor intramolecular hydrogen bonding, directing nucleophilic attack to the antisymmetric carbonyl .

Regioselective Derivative Formation

Reactions with dianhydrides (e.g., benzophenonetetracarboxylic dianhydride) produce bis(carbamoylbenzoic) acids with high regioselectivity. Fukui function calculations reveal that antisymmetric carbonyls in dianhydrides are more electrophilic, favoring nucleophilic attack by amines . Key findings include:

- Solvent Effects : Protic solvents (e.g., EtOH) disrupt intramolecular H-bonding, altering regioselectivity.

- Thermodynamics : Bis(carbamoyl) products are thermodynamically favored over diimides due to exothermic reaction pathways .

Acid-Base Reactions

The carboxylic acid group deprotonates in basic media to form carboxylate salts. For example:

This reactivity facilitates ionic bond formation in metal complexes and salt-based crystallization .

Reduction Potential

While direct experimental data is limited, the carboxylic acid group is theoretically reducible to a primary alcohol using strong agents like LiAlH₄15 . For 4-CBA, this would yield:

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 4-carbamoylbenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : this compound is commonly synthesized via coupling reactions using carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in polar aprotic solvents such as DMF. Purification typically involves column chromatography with gradients of methanol in dichloromethane (e.g., 2–5% MeOH/CH₂Cl₂). Optimization includes adjusting stoichiometric ratios (e.g., 1:2 molar ratio of acid to amine), reaction temperature (room temperature to reflux), and solvent choice to maximize yield and minimize side reactions .

Q. How is the IUPAC nomenclature applied to derivatives of this compound?

- Methodological Answer : Substituents on the benzoic acid core are prioritized based on functional group hierarchy. For example, in this compound, the carboxylic acid (-COOH) is the principal group, and the carbamoyl (-CONH₂) substituent is assigned the position (para, C4) using numerical locants. When multiple substituents exist, numbering follows the lowest sum rule, and prefixes are ordered alphabetically .

Q. What experimental and computational methods are used to determine the pKa of this compound?

- Methodological Answer : Experimentally, potentiometric titration or UV-spectrophotometry in aqueous buffers can measure pKa. Computationally, methods like COSMO-RS (Conductor-like Screening Model for Real Solvents) combine quantum mechanics and statistical thermodynamics to predict pKa. For this compound, COSMO-RS calculations yield a pKa of ~3.87, aligning with experimental values (3.67–3.87). Discrepancies arise from solvent effects and computational approximations .

Advanced Research Questions

Q. How can structure-affinity relationship (SAR) studies guide the design of this compound derivatives for sigma-1 receptor targeting?

- Methodological Answer : SAR studies involve synthesizing analogs (e.g., ester/amide derivatives) and evaluating receptor affinity via radioligand binding assays. For example, coupling this compound with piperidine or benzylpiperazine moieties modulates lipophilicity and hydrogen-bonding capacity, critical for sigma-1 receptor interaction. Controls include using non-targeting scaffolds (e.g., AD120) to isolate structural contributions. Data interpretation requires statistical analysis of IC₅₀ values and molecular docking simulations .

Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity, ligand concentration) or compound purity. Mitigation strategies include:

- Standardizing assay protocols (e.g., uniform radioligand concentrations, incubation times).

- Validating compound purity via NMR and elemental analysis.

- Cross-referencing multiple studies (e.g., binding affinity vs. functional activity assays) to confirm trends .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound in drug discovery?

- Methodological Answer : Tools like COSMO-RS predict solubility, logP, and pKa by simulating solute-solvent interactions. Molecular dynamics (MD) simulations assess conformational stability, while DFT (Density Functional Theory) calculates electronic properties (e.g., HOMO-LUMO gaps). These methods help prioritize derivatives for synthesis, reducing experimental workload .

Q. How can "read-across" strategies be applied to evaluate the safety of this compound when toxicological data are limited?

- Methodological Answer : Read-across relies on structural analogs (e.g., 4-aminobenzoic acid, 4-hydroxybenzoic acid) with established toxicity profiles. Criteria include:

- Shared functional groups (e.g., carbamoyl, carboxylic acid).

- Similar metabolic pathways (e.g., hepatic glucuronidation).

- Comparable physicochemical properties (logP, molecular weight).

- Validation via in vitro assays (e.g., Ames test for mutagenicity) .

Q. What experimental considerations are critical for handling this compound in pharmacological studies?

- Methodological Answer : Key considerations include:

Properties

IUPAC Name |

4-carbamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHSCWJIDIKGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333441 | |

| Record name | 4-Carbamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6051-43-0 | |

| Record name | 4-(Aminocarbonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6051-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carbamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Carbamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.